molecular formula C11H6F3NO2 B2863434 3-(Trifluoromethyl)quinoline-7-carboxylic acid CAS No. 1951439-59-0

3-(Trifluoromethyl)quinoline-7-carboxylic acid

Cat. No.: B2863434
CAS No.: 1951439-59-0
M. Wt: 241.169
InChI Key: DNUKXMODJXKWJP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-7-carboxylic acid is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)quinoline-7-carboxylic acid typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications. For instance, the reaction of 3-aminoquinoline with trifluoromethylating agents under specific conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Techniques such as continuous flow synthesis and automated processes are employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties. For example, substitution reactions can yield halogenated quinolines, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

3-(Trifluoromethyl)quinoline-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential therapeutic applications, including its use as an antibacterial, antiviral, and anticancer agent.

    Industry: The compound is utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines such as:

Uniqueness

3-(Trifluoromethyl)quinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 3-position and the carboxylic acid group at the 7-position enhances its reactivity and potential for therapeutic applications compared to other fluorinated quinolines .

Properties

IUPAC Name

3-(trifluoromethyl)quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-6-1-2-7(10(16)17)4-9(6)15-5-8/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKXMODJXKWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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